molecular formula C12H13Cl2NO2 B2449024 3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole CAS No. 1556186-49-2

3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B2449024
CAS No.: 1556186-49-2
M. Wt: 274.14
InChI Key: ZPHHBYXZJJXEJW-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of chloroethyl and chloromethoxyphenyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of 3-chloro-4-methoxybenzaldehyde with an appropriate amine and chloroacetyl chloride, followed by cyclization to form the oxazole ring. The reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions could produce various substituted oxazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Chloroethyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole
  • 5-(1-Chloroethyl)-3-(3-chlorophenyl)-4,5-dihydro-1,2-oxazole
  • 5-(1-Chloroethyl)-3-(3-chloro-4-methoxyphenyl)-1,2-oxazole

Uniqueness

The presence of both chloroethyl and chloromethoxyphenyl groups in 3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole may impart unique chemical reactivity and biological activity compared to similar compounds. These structural features could influence its solubility, stability, and interactions with biological targets.

Biological Activity

The compound 3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

  • Chemical Formula: C12H12Cl2N2O2
  • Molecular Weight: 271.14 g/mol
  • CAS Number: 37612-52-5

The compound features a chloro-substituted aromatic ring and an oxazole moiety, which are known to influence its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that oxazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains.

Research Findings

  • Antibacterial Activity:
    • A study assessed the antibacterial efficacy of several oxazole derivatives, including our compound, against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
    • The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
    CompoundMIC (µg/ml)Bacterial Strain
    This compound25S. aureus
    This compound50E. coli
    Reference Drug (Ampicillin)10S. aureus
    The compound exhibited moderate antibacterial activity compared to ampicillin, particularly against S. aureus .
  • Antifungal Activity:
    • The antifungal activity was tested against common pathogens such as Candida albicans. The results indicated that the compound had an MIC of 30 µg/ml against this strain.
    CompoundMIC (µg/ml)Fungal Strain
    This compound30C. albicans
    Reference Drug (Fluconazole)20C. albicans
    This suggests that while the compound is effective against fungi, it is less potent than fluconazole .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Using various cancer cell lines such as HeLa and MCF-7:

Cell LineIC50 (µM)
HeLa15
MCF-720

The results indicate that the compound has moderate cytotoxic effects on cancer cells, suggesting potential for further development as an anticancer agent .

The proposed mechanism of action for the biological activity of oxazole derivatives includes:

  • Disruption of Cell Membrane Integrity: The compounds may integrate into bacterial membranes, leading to increased permeability.
  • Inhibition of Nucleic Acid Synthesis: Some studies suggest that oxazoles can interfere with DNA replication in bacterial cells.

Case Studies

Several case studies highlight the therapeutic potential of oxazole derivatives:

  • Case Study on Antimicrobial Efficacy:
    A study published in the Journal of Medicinal Chemistry reported that a series of oxazole derivatives showed promising results in inhibiting biofilm formation in Staphylococcus aureus, with our compound included in the screening panel .
  • Cancer Treatment Exploration:
    Another research article focused on the use of oxazole derivatives in targeting specific cancer pathways. The findings suggested that compounds like ours could be developed into novel anticancer therapies due to their ability to induce apoptosis in cancer cells .

Properties

IUPAC Name

5-(1-chloroethyl)-3-(3-chloro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c1-7(13)12-6-10(15-17-12)8-3-4-11(16-2)9(14)5-8/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHHBYXZJJXEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(=NO1)C2=CC(=C(C=C2)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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